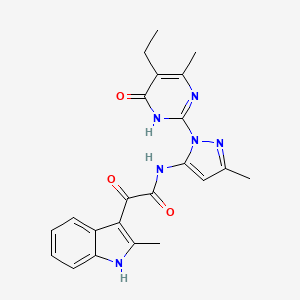![molecular formula C16H13NO2 B2372570 Ethyl benzo[f]quinoline-6-carboxylate CAS No. 611225-63-9](/img/structure/B2372570.png)
Ethyl benzo[f]quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl benzo[f]quinoline-6-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring fused with a benzene ring and an ethyl ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[f]quinoline-6-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which utilizes 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .
Another method involves the Pfitzinger reaction, where isatin and ethyl cyanoacetate are used as starting materials. This reaction is catalyzed by a base, such as sodium ethoxide, and conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as montmorillonite K-10 or nanostructured titanium dioxide .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[f]quinoline-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl benzo[f]quinoline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl benzo[f]quinoline-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Ethyl benzo[f]quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-6-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
Ethyl quinoline-3-carboxylate: Has the ester group at a different position, which can affect its reactivity and biological activity.
Ethyl benzo[h]quinoline-6-carboxylate: Contains an additional fused benzene ring, which can alter its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl benzo[f]quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)14-10-15-13(8-5-9-17-15)11-6-3-4-7-12(11)14/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIFEZVSOLDWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=N2)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)
![4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2372490.png)


![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)
![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)

![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)

![N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372505.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
